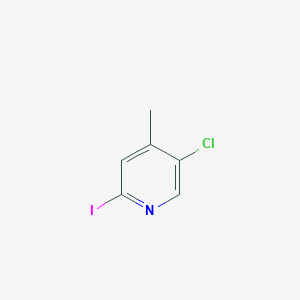
5-Chloro-2-iodo-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-iodo-4-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5ClIN. It is a solid compound with a molecular weight of 253.47 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2-iodo-4-methylpyridine typically involves multiple steps starting from 2-chloro-5-methylpyridine. The synthetic route includes nitration, reduction, diazotization, and iodination reactions . The process can be summarized as follows:
Nitration: 2-Chloro-5-methylpyridine is subjected to nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Iodination: The diazonium salt undergoes iodination to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form biaryl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl derivatives, which are valuable intermediates in pharmaceutical and material science research .
Scientific Research Applications
5-Chloro-2-iodo-4-methylpyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-4-methylpyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity . This inhibition can modulate various cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-iodo-5-methylpyridine
- 2-Chloro-5-iodo-4-methylpyridine
- 2-Chloro-6-iodo-5-methylpyridin-3-ol
Uniqueness
5-Chloro-2-iodo-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine atoms in the pyridine ring allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
5-Chloro-2-iodo-4-methylpyridine is a heterocyclic organic compound notable for its unique arrangement of halogen atoms, which significantly influences its chemical reactivity and biological activity. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C_6H_5ClI_N
- Molecular Weight : Approximately 253.47 g/mol
- CAS Number : 59782-89-7
The compound features a pyridine ring substituted with chlorine and iodine atoms, as well as a methyl group. This configuration plays a crucial role in its biological interactions.
Biological Activity
This compound has been studied for its interactions with various enzymes and receptors, particularly in the context of pharmacokinetics and drug metabolism. Notable findings include:
-
Cytochrome P450 Inhibition :
- The compound has been identified as a cytochrome P450 inhibitor , which can affect the metabolism of co-administered drugs. This interaction is critical for understanding drug-drug interactions and optimizing therapeutic regimens.
-
Antimicrobial Activity :
- Research indicates that derivatives of halogenated pyridines, including this compound, exhibit antimicrobial properties against various bacterial strains. Studies have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .
-
Cytotoxicity Studies :
- In vitro studies have demonstrated that certain concentrations of this compound can induce cytotoxic effects in cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds with similar structural features have shown significant cytotoxicity against human lung carcinoma (A549) and liver carcinoma (HepG2) cells .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound has been explored in various studies, highlighting methods that yield high purity and yield rates. The compound serves as an intermediate in the synthesis of more complex molecules with enhanced biological activities.
Table 2: Synthesis Methods Overview
| Method | Description |
|---|---|
| Silver Sulfate Reaction | Utilizes silver sulfate in ethanol to achieve halogenation of pyridine precursors |
| Palladium-Free Protocol | An optimized method that avoids palladium catalysts while maintaining high yields |
Properties
Molecular Formula |
C6H5ClIN |
|---|---|
Molecular Weight |
253.47 g/mol |
IUPAC Name |
5-chloro-2-iodo-4-methylpyridine |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 |
InChI Key |
JHMADXGGKXMFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















